molecular formula C13H18N2O3 B1232573 N-Caffeoylputrescine CAS No. 26148-06-1

N-Caffeoylputrescine

Cat. No. B1232573
CAS RN: 26148-06-1
M. Wt: 250.29 g/mol
InChI Key: KTZNZCYTXQYEHT-GQCTYLIASA-N
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Description

N-Caffeoylputrescine (NCP) is a naturally occurring molecule found in plants and fungi that has recently gained attention as a potential therapeutic agent for a variety of medical conditions. NCP has been studied for its potential to treat inflammation, cancer, and neurological disorders, as well as its ability to protect cells from oxidative damage. Additionally, NCP has been shown to have anti-bacterial, anti-fungal, and anti-viral properties, making it a promising candidate for drug development.

Scientific Research Applications

1. Role in Plant Metabolism and Defense

N-Caffeoylputrescine has been identified in various plants, including Iochroma cyaneum and Nicotiana tabacum, suggesting its widespread occurrence in the plant kingdom. This compound, along with other hydroxycinnamic acid amides like feruloylputrescine, is involved in plant metabolism and may play a role in defense mechanisms against environmental stresses (Sattar et al., 1990).

2. Interaction with Plant Growth and Floral Bud Formation

Studies on stem explants from Nicotiana tabacum showed that while compounds like caffeoylputrescine are present during growth and floral bud formation, they do not directly trigger these processes, suggesting a more complex role in plant development (Wyss-Benz, Streit, & Ebert, 1990).

3. Biosynthesis in Plants

The biosynthesis of N-Caffeoylputrescine in plants like Nicotiana tabacum involves enzymes like caffeoyl-CoA putrescine N-caffeoyl transferase, which can conjugate caffeoyl-CoA with various amines, indicating a versatile role in plant biochemistry (Negrel, 1989).

4. Response to Biotic Stress

In Nicotiana attenuata, the accumulation of N-Caffeoylputrescine is regulated by the MYB8 transcription factor in response to herbivore attack, highlighting its role in the plant's defense mechanism against biotic stress (Onkokesung et al., 2011).

5. Presence in Traditional Medicine Ingredients

Scopolia tangutica, a plant used in traditional medicine, contains N-Caffeoylputrescine, indicating its potential role in the medicinal properties of such plants (Long et al., 2014).

6. Correlation with Cellular Processes

Research on tobacco cell cultures suggests a complex interplay between N-Caffeoylputrescine and other cellular processes, though its exact role in these processes remains to be fully understood (Meurer-Grimes, Berlin, & Strack, 1989).

properties

IUPAC Name

(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZNZCYTXQYEHT-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)NCCCCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Caffeoylputrescine

CAS RN

26148-06-1
Record name N-Caffeoylputrescine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026148061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CAFFEOYLPUTRESCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE5I4Z92IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Paucine?

A1: Paucine (N-Caffeoylputrescine) is a phenolic amide composed of caffeic acid and putrescine. While a specific study dedicated solely to Paucine's spectroscopic data wasn't found in the provided research, its structure was elucidated in the context of other studies. For example, its presence was confirmed in the flower buds of Magnolia biondii Pamp using spectroscopic analysis. []

Q2: What are the known biological activities of Paucine?

A2: Paucine has been identified as a potential antioxidant. In a study investigating red pepper cultivars, Paucine demonstrated significant radical-scavenging activity and protective effects against oxidative stress in HepG2 cells. []

Q3: Are there any known structure-activity relationship (SAR) studies on Paucine?

A3: While the provided research doesn't delve into specific SAR studies for Paucine, its antioxidant activity is likely influenced by the presence of the caffeic acid moiety, a known antioxidant. Modifications to either the caffeic acid or the putrescine portion could potentially alter its activity and should be further investigated.

Q4: What is the environmental impact and degradation pathway of Paucine?

A4: The provided research doesn't contain information regarding the environmental impact or degradation of Paucine. As a natural compound found in various plant species, further research is needed to assess its persistence, potential for bioaccumulation, and overall impact on the environment.

Q5: What analytical methods are used to identify and quantify Paucine?

A5: Several studies utilized chromatographic techniques to isolate and identify Paucine. For instance, researchers used a combination of silica gel, Sephadex LH-20, MCI gel, and RP-18 column chromatography to isolate Paucine from Exochorda racemosa. [] Further identification was achieved through spectroscopic analysis, including techniques like NMR and mass spectrometry. []

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